Binding Affinity Ranking: NS3-IN-1 Emerges as Optimal Candidate from 300-Compound Library Screen
In a rigorous computational screening of 300 ligands against the YFV NS3 helicase, NS3-IN-1 (compound 302) was identified as the optimal inhibitor among a final set of four top-ranked compounds (301, 302, 303, and 304) following pharmacophore optimization and ADME refinement [1]. The compound was derived from a S-adenosyl-L-cysteine similarity model using infiniSee screening across billions of compounds from CHEMriya, Galaxi, KnowledgeSpace, and REALSpace chemical spaces, followed by FlexX docking within SeeSAR [2].
| Evidence Dimension | Docking score / estimated binding affinity |
|---|---|
| Target Compound Data | Optimal inhibitor (ranked #1 among final 4 compounds) |
| Comparator Or Baseline | Compounds 301, 303, and 304 (structurally related oxazole-thiazole derivatives) |
| Quantified Difference | Superior binding conformation and ADME properties; designated as 'optimal' following fragment replacement optimization |
| Conditions | SeeSAR FlexX docking against YFV NS3 helicase crystal structure; SwissADME pharmacokinetic evaluation |
Why This Matters
Selection of NS3-IN-1 over its structural analogs (301, 303, 304) is justified by its superior docking pose and predicted drug-likeness, reducing the risk of experimental failure due to suboptimal binding or poor pharmacokinetics.
- [1] Zaib S, Rana N, Ali HS, Ur Rehman M, Awwad NS, Ibrahium HA, Khan I. Identification of potential inhibitors targeting yellow fever virus helicase through ligand and structure-based computational studies. J Biomol Struct Dyn. 2025;43(6):3031-3048. View Source
- [2] Zaib S, Rana N, Ali HS, Ur Rehman M, Awwad NS, Ibrahium HA, Khan I. Identification of potential inhibitors targeting yellow fever virus helicase through ligand and structure-based computational studies. J Biomol Struct Dyn. 2025;43(6):3031-3048. View Source
